molecular formula C12H20ClNO B1334986 beta-(Dimethylamino)-beta-ethylphenethyl alcohol hydrochloride CAS No. 60577-23-3

beta-(Dimethylamino)-beta-ethylphenethyl alcohol hydrochloride

Cat. No.: B1334986
CAS No.: 60577-23-3
M. Wt: 229.74 g/mol
InChI Key: IUWCMNVPMWVJRZ-UHFFFAOYSA-N
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Description

Beta-(Dimethylamino)-beta-ethylphenethyl alcohol hydrochloride is a chemical compound known for its unique structure, which includes both an alcohol and an amine functional group. This compound is often used in various chemical reactions and has applications in different scientific fields due to its versatile reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of beta-(Dimethylamino)-beta-ethylphenethyl alcohol hydrochloride typically involves the following steps:

    Starting Materials: The synthesis begins with phenethyl alcohol and dimethylamine.

    Reaction Conditions: The reaction is carried out under controlled conditions, often in the presence of a catalyst such as hydrochloric acid to facilitate the formation of the hydrochloride salt.

    Process: The phenethyl alcohol undergoes a nucleophilic substitution reaction with dimethylamine, resulting in the formation of the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound is scaled up using large reactors. The process involves:

    Batch or Continuous Processing: Depending on the required quantity, the reaction can be performed in batch reactors or continuous flow systems.

    Purification: The crude product is purified using techniques such as recrystallization or distillation to obtain a high-purity compound.

Types of Reactions:

    Oxidation: The alcohol group can be oxidized to form a ketone or carboxylic acid.

    Reduction: The compound can undergo reduction reactions, particularly at the amine group, to form secondary or primary amines.

    Substitution: The amine group can participate in substitution reactions, where it is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products:

    Oxidation: Formation of beta-(Dimethylamino)-beta-ethylphenyl ketone.

    Reduction: Formation of beta-(Dimethylamino)-beta-ethylphenethylamine.

    Substitution: Formation of various substituted phenethyl derivatives.

Scientific Research Applications

Beta-(Dimethylamino)-beta-ethylphenethyl alcohol hydrochloride has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential effects on biological systems, particularly in neurotransmitter research.

    Medicine: Investigated for its potential therapeutic properties, including its use in drug development.

    Industry: Utilized in the production of specialty chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of beta-(Dimethylamino)-beta-ethylphenethyl alcohol hydrochloride involves its interaction with various molecular targets:

    Molecular Targets: The compound can interact with enzymes, receptors, and other proteins, influencing their activity.

    Pathways Involved: It may modulate signaling pathways, particularly those involving neurotransmitters, due to its structural similarity to certain biologically active amines.

Comparison with Similar Compounds

    Beta-(Dimethylamino)-beta-ethylphenethylamine: Similar structure but lacks the alcohol group.

    Phenethyl Alcohol: Lacks the dimethylamino group.

    Dimethylaminoethanol: Contains both amine and alcohol groups but with a different carbon backbone.

Uniqueness: Beta-(Dimethylamino)-beta-ethylphenethyl alcohol hydrochloride is unique due to the presence of both an alcohol and a dimethylamino group on the same carbon, which imparts distinct chemical properties and reactivity compared to its analogs.

This compound’s versatility and reactivity make it a valuable substance in various fields of scientific research and industrial applications.

Properties

IUPAC Name

2-(dimethylamino)-2-phenylbutan-1-ol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19NO.ClH/c1-4-12(10-14,13(2)3)11-8-6-5-7-9-11;/h5-9,14H,4,10H2,1-3H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUWCMNVPMWVJRZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CO)(C1=CC=CC=C1)N(C)C.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90976023
Record name 2-(Dimethylamino)-2-phenylbutan-1-ol--hydrogen chloride (1/1)
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Molecular Weight

229.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

60577-23-3
Record name Benzeneethanol, β-(dimethylamino)-β-ethyl-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=60577-23-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name beta-(Dimethylamino)-beta-ethylphenethyl alcohol hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060577233
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-(Dimethylamino)-2-phenylbutan-1-ol--hydrogen chloride (1/1)
Source EPA DSSTox
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Record name β-(dimethylamino)-β-ethylphenethyl alcohol hydrochloride
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